3-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-2-(methoxycarbonyl)benzoate
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Overview
Description
3-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-2-(methoxycarbonyl)benzoate is a complex organic compound featuring an imidazole ring, a hydrazine moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-2-(methoxycarbonyl)benzoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-2-(methoxycarbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce various functional groups .
Scientific Research Applications
3-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-2-(methoxycarbonyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts and polymers
Mechanism of Action
The mechanism of action of 3-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-2-(methoxycarbonyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the hydrazine moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Dihydroimidazol-2-ylidene: A related compound with a similar imidazole ring structure but different functional groups.
1,3-Dihydro-2H-imidazol-2-ylidene: Another similar compound with a different substitution pattern on the imidazole ring.
Uniqueness
3-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-2-(methoxycarbonyl)benzoate is unique due to its combination of an imidazole ring, hydrazine moiety, and benzoate ester. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
113579-18-3 |
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Molecular Formula |
C12H9N4O4- |
Molecular Weight |
273.22 g/mol |
IUPAC Name |
3-(1H-imidazol-2-yldiazenyl)-2-methoxycarbonylbenzoate |
InChI |
InChI=1S/C12H10N4O4/c1-20-11(19)9-7(10(17)18)3-2-4-8(9)15-16-12-13-5-6-14-12/h2-6H,1H3,(H,13,14)(H,17,18)/p-1 |
InChI Key |
FXXDKYOYJIKGIP-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1N=NC2=NC=CN2)C(=O)[O-] |
Origin of Product |
United States |
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